

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzonitrile

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Compound of Interest

Compound Name: 3-Chloro-4-(trifluoromethoxy)benzonitrile

Cat. No.: B161636

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **3-Chloro-4-(trifluoromethoxy)benzonitrile**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The information is presented to support research, development, and drug discovery applications.

Core Physical Properties

The known physical and chemical properties of **3-Chloro-4-(trifluoromethoxy)benzonitrile** are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

Property	Value
Molecular Formula	C ₈ H ₃ ClF ₃ NO
Molar Mass	221.56 g/mol
Appearance	Solid (likely)
Melting Point	38°C to 40°C[1]
Boiling Point	96°C at 13 mbar[1]
Density	Data not readily available
Solubility in Water	Low
Solubility in Organic Solvents	Soluble in common organic solvents (e.g., dichloromethane, toluene)
Stability	Stable under normal conditions

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. The following section outlines the synthetic routes for **3-Chloro-4-(trifluoromethoxy)benzonitrile**.

Synthesis from 3-Chloro-4-(trifluoromethoxy)benzamide

A common and efficient method for the synthesis of **3-Chloro-4-(trifluoromethoxy)benzonitrile** involves the dehydration of 3-chloro-4-trifluoromethoxybenzamide.

Methodology:

- To one mole of 3-chloro-4-trifluoromethoxybenzamide (239.5 g), 750 ml of thionyl chloride (SOCl₂) is added.[1]
- The mixture is heated slowly to 85°C, with the rate of heating corresponding to the evolution of gas.[1]

- Following the completion of the reaction, the mixture is subjected to fractional distillation to isolate the final product.[\[1\]](#)

This process has been reported to yield 189 g of **3-Chloro-4-(trifluoromethoxy)benzonitrile**, which corresponds to a yield of 85% of the theoretical maximum.[\[1\]](#)

Synthesis from 3-Chloro-4-(trifluoromethoxy)aniline

An alternative synthetic pathway begins with 3-chloro-4-trifluoromethoxy aniline and proceeds through a multi-step process.

Methodology:

This synthesis involves a sequence of four key reactions:[\[2\]](#)

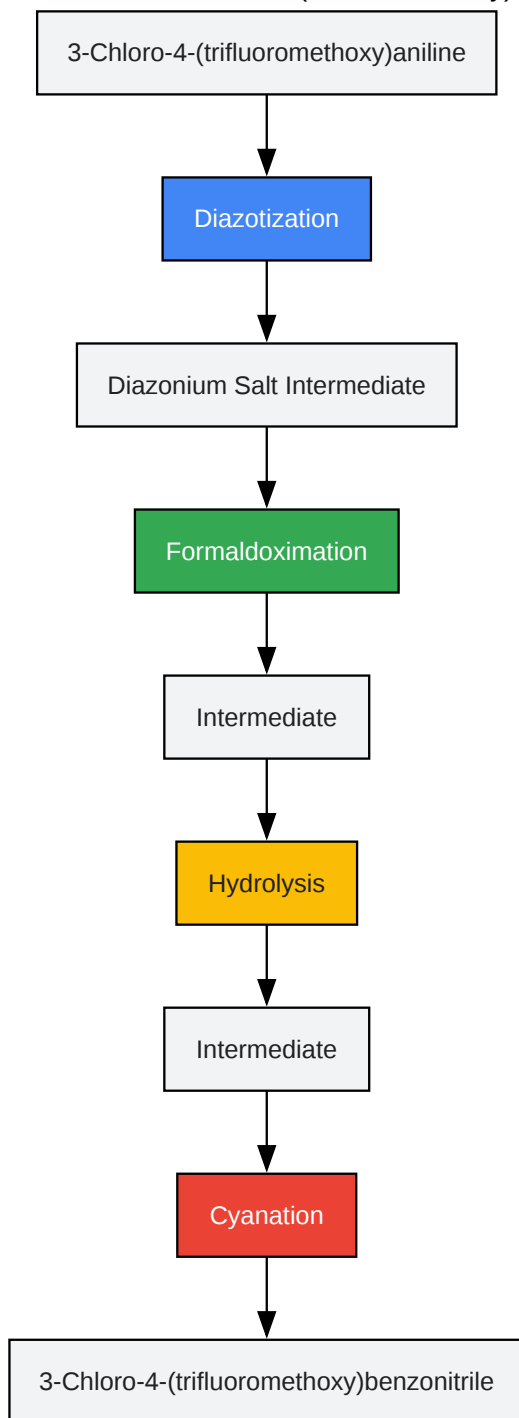
- Diazotization: The primary amine group of 3-chloro-4-trifluoromethoxy aniline is converted into a diazonium salt.
- Formaldoximation: The diazonium salt is reacted with formaldoxime.
- Hydrolysis: The resulting intermediate is hydrolyzed.
- Cyanation: The final step introduces the nitrile group to yield **3-Chloro-4-(trifluoromethoxy)benzonitrile**.

The overall yield for this multi-step synthesis is reported to be 31.5%, with a purity of $\geq 99.2\%$ as determined by Gas Chromatography (GC).[\[2\]](#) The structures of the intermediates and the final product were confirmed by Infrared (IR) spectroscopy and elementary analysis.[\[2\]](#)

Logical Relationships in Synthesis

The synthesis of **3-Chloro-4-(trifluoromethoxy)benzonitrile** from 3-Chloro-4-(trifluoromethoxy)aniline can be visualized as a sequential workflow.

Synthesis Workflow of 3-Chloro-4-(trifluoromethoxy)benzonitrile

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Caption: A sequential workflow for the synthesis of **3-Chloro-4-(trifluoromethoxy)benzonitrile**.

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References

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